Cas no 81223-73-6 (1-(1H-Indol-6-yl)ethanone)

1-(1H-Indol-6-yl)ethanone structure
1-(1H-Indol-6-yl)ethanone structure
Nome do Produto:1-(1H-Indol-6-yl)ethanone
N.o CAS:81223-73-6
MF:C10H9NO
MW:159.184562444687
MDL:MFCD09035921
CID:830466
PubChem ID:12925070

1-(1H-Indol-6-yl)ethanone Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(1H-Indol-6-yl)ethanone
    • 6-Acetylindole
    • Ethanone, 1-(1H-indol-6-yl)- (9CI)
    • 1-(1H-Indol-6-yl)ethanone (ACI)
    • 1-(1H-Indol-6-yl)ethan-1-one
    • 1-indol-6-yl-ethanone;6-Acetylindole
    • 81223-73-6
    • MVLKLQSCKJWWLP-UHFFFAOYSA-N
    • 6-acetyl indole
    • MFCD09035921
    • 1-(6-Indolyl)ethanone
    • AKOS004118004
    • AB90167
    • SY117243
    • CS-0060852
    • DTXSID70513132
    • DB-075747
    • SCHEMBL121922
    • AS-33203
    • 1-(1H-indol-6-yl)-ethanone
    • Ethanone, 1-(1H-indol-6-yl)-
    • MDL: MFCD09035921
    • Inchi: 1S/C10H9NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3
    • Chave InChI: MVLKLQSCKJWWLP-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=C2C(C=CN2)=CC=1

Propriedades Computadas

  • Massa Exacta: 159.068413911g/mol
  • Massa monoisotópica: 159.068413911g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 190
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 32.9Ų
  • XLogP3: 2.3

Propriedades Experimentais

  • Densidade: 1.193±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 122-123 ºC (ethyl acetate )
  • Solubilidade: Very slightly soluble (0.94 g/l) (25 º C),

1-(1H-Indol-6-yl)ethanone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
I708190-50mg
1-(1H-Indol-6-yl)ethanone
81223-73-6
50mg
$ 70.00 2022-06-04
Chemenu
CM129387-1g
1-(1H-indol-6-yl)ethan-1-one
81223-73-6 95%+
1g
$270 2024-07-23
Alichem
A199008987-5g
1-(1H-Indol-6-yl)ethanone
81223-73-6 95%
5g
$960.12 2023-09-01
Alichem
A199008987-25g
1-(1H-Indol-6-yl)ethanone
81223-73-6 95%
25g
$2333.10 2023-09-01
eNovation Chemicals LLC
D960385-250mg
Ethanone, 1-(1H-indol-6-yl)- (9CI)
81223-73-6 95%
250mg
$110 2024-06-06
1PlusChem
1P00G4HP-1g
Ethanone, 1-(1H-indol-6-yl)- (9CI)
81223-73-6 98%
1g
$92.00 2025-02-27
eNovation Chemicals LLC
D960385-5g
Ethanone, 1-(1H-indol-6-yl)- (9CI)
81223-73-6 95%
5g
$430 2024-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT3352-10g
1-(1H-indol-6-yl)ethanone
81223-73-6 97%
10g
¥5997.0 2024-04-17
abcr
AB359296-250mg
1-(1H-Indol-6-yl)-ethanone, 98%; .
81223-73-6 98%
250mg
€151.90 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131492-1g
1-(1H-Indol-6-yl)ethanone
81223-73-6 97%
1g
¥1087.00 2024-07-28

1-(1H-Indol-6-yl)ethanone Método de produção

Synthetic Routes 1

Condições de reacção
1.1 -
2.1 -
3.1 Reagents: Hydrochloric acid
4.1 Catalysts: Potassium carbonate
5.1 -
Referência
Synthesis of 6-acetyl and 6-benzoylindoles
Kim, Phieo Ta; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1365-71

Synthetic Routes 2

Condições de reacção
Referência
Synthesis of water-soluble 4-(3-indolyl)-2,5-dihydro-2-furanones
Baron, Michel; et al, Bulletin de la Societe Chimique de France, 1982, 249, 249-56

Synthetic Routes 3

Condições de reacção
1.1 Catalysts: Butyllithium
2.1 -
3.1 -
4.1 Reagents: Hydrochloric acid
5.1 Catalysts: Potassium carbonate
6.1 -
Referência
Synthesis of 6-acetyl and 6-benzoylindoles
Kim, Phieo Ta; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1365-71

Synthetic Routes 4

Condições de reacção
1.1 Catalysts: Potassium carbonate
2.1 -
Referência
Synthesis of 6-acetyl and 6-benzoylindoles
Kim, Phieo Ta; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1365-71

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Nitrous acid
2.1 -
3.1 -
4.1 -
Referência
Synthesis of water-soluble 4-(3-indolyl)-2,5-dihydro-2-furanones
Baron, Michel; et al, Bulletin de la Societe Chimique de France, 1982, 249, 249-56

Synthetic Routes 6

Condições de reacção
Referência
Synthesis of water-soluble 4-(3-indolyl)-2,5-dihydro-2-furanones
Baron, Michel; et al, Bulletin de la Societe Chimique de France, 1982, 249, 249-56

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Hydrochloric acid
2.1 Catalysts: Potassium carbonate
3.1 -
Referência
Synthesis of 6-acetyl and 6-benzoylindoles
Kim, Phieo Ta; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1365-71

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
Referência
Regioselective acylations at the 2 and 6 position of N-acetylindole
Cruz, R. P. A.; et al, Tetrahedron Letters, 2001, 42(8), 1467-1469

Synthetic Routes 9

Condições de reacção
1.1 -
2.1 Reagents: Hydrochloric acid
3.1 Catalysts: Potassium carbonate
4.1 -
Referência
Synthesis of 6-acetyl and 6-benzoylindoles
Kim, Phieo Ta; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1365-71

Synthetic Routes 10

Condições de reacção
1.1 -
2.1 Reagents: Nitrous acid
3.1 -
4.1 -
5.1 -
Referência
Synthesis of water-soluble 4-(3-indolyl)-2,5-dihydro-2-furanones
Baron, Michel; et al, Bulletin de la Societe Chimique de France, 1982, 249, 249-56

Synthetic Routes 11

Condições de reacção
1.1 Catalysts: Palladium Solvents: Mesitylene
Referência
Electrophilic substitution of indole on the benzene moiety. A synthesis of 5-acyl- and 5-aroylindoles
Demopoulos, Vassilis J.; et al, Synthesis, 1998, (10), 1519-1522

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
Referência
Regioselective acylations at the 2 and 6 position of N-acetylindole
Cruz, R. P. A.; et al, Tetrahedron Letters, 2001, 42(8), 1467-1469

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Water Solvents: Water
2.1 -
3.1 -
4.1 -
Referência
Synthesis of water-soluble 4-(3-indolyl)-2,5-dihydro-2-furanones
Baron, Michel; et al, Bulletin de la Societe Chimique de France, 1982, 249, 249-56

Synthetic Routes 14

Condições de reacção
Referência
Synthesis of 6-acetyl and 6-benzoylindoles
Kim, Phieo Ta; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1365-71

Synthetic Routes 15

Condições de reacção
Referência
Synthesis of water-soluble 4-(3-indolyl)-2,5-dihydro-2-furanones
Baron, Michel; et al, Bulletin de la Societe Chimique de France, 1982, 249, 249-56

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Oxalyl chloride Solvents: 1,2-Dichloroethane
1.2 Solvents: 1,2-Dichloroethane
1.3 Reagents: Aluminum chloride
1.4 Solvents: 1,2-Dichloroethane
1.5 Reagents: Sodium hydroxide Solvents: Water
2.1 Catalysts: Palladium Solvents: Mesitylene
Referência
Electrophilic substitution of indole on the benzene moiety. A synthesis of 5-acyl- and 5-aroylindoles
Demopoulos, Vassilis J.; et al, Synthesis, 1998, (10), 1519-1522

1-(1H-Indol-6-yl)ethanone Raw materials

1-(1H-Indol-6-yl)ethanone Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:81223-73-6)1-(1H-Indol-6-yl)ethanone
A26624
Pureza:99%
Quantidade:5g
Preço ($):498.0